2-(3,5-difluorobenzyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
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Overview
Description
Scientific Research Applications
Synthesis Techniques and Chemical Properties
Research on related compounds demonstrates the versatility of thiadiazine derivatives in synthetic chemistry. For instance, Neill, Preston, and Wightman (1998) explored the synthesis of pyrido-1,2,4-thiadiazines related to antihypertensive benzothiadiazine-1,1-dioxides, highlighting the potential of such compounds in medicinal chemistry (Neill, Preston, & Wightman, 1998). Similarly, research by Banu et al. (2014) on the synthesis and crystal structure analysis of thiadiazole derivatives provides insights into the molecular structures that could influence the properties of related compounds, such as "2-(3,5-difluorobenzyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide" (Banu, Lamani, Khazi, & Begum, 2014).
Applications in Drug Discovery and Material Science
The exploration of thiadiazine derivatives extends into their potential applications in drug discovery and material science. Kamal et al. (2011) demonstrated the anticancer activities of Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones, indicating the therapeutic potential of thiadiazine derivatives in oncology (Kamal, Srikanth, Ashraf, Khan, Shaik, Kalivendi, Suri, & Saxena, 2011). Additionally, the work by Schütznerová, Verdía, and Krchňák (2016) on the polymer-supported synthesis of tetrahydrobenzo[e]pyrazino[2,1-c][1,2,4]thiadiazinone 6,6-dioxide demonstrates the compound's relevance in developing constrained peptidomimetics for drug development (Schütznerová, Verdía, & Krchňák, 2016).
Future Directions
The future directions in the study of this compound could involve further exploration of its synthesis methods, chemical reactions, mechanism of action, and potential pharmacological applications. The development of new synthetic methods and the discovery of novel biological activities are areas of ongoing research in the field of medicinal chemistry .
properties
IUPAC Name |
2-[(3,5-difluorophenyl)methyl]-4-(3-fluorophenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O3S/c20-13-3-1-4-16(10-13)25-18-17(5-2-6-23-18)29(27,28)24(19(25)26)11-12-7-14(21)9-15(22)8-12/h1-10H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOFIRYGYNDCPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC4=CC(=CC(=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-difluorobenzyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide |
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